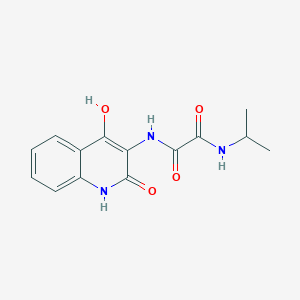

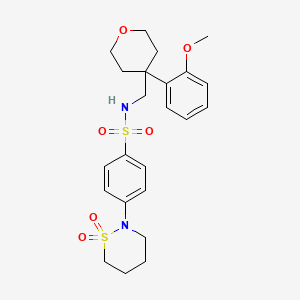

![molecular formula C18H25N3O5 B2530565 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea CAS No. 894036-25-0](/img/structure/B2530565.png)

3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a complex urea derivative with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 5-oxopyrrolidine core. The structure suggests that it may have been designed to exhibit certain biological activities, possibly as an antioxidant, given the presence of a hydroxyphenyl group, which is a common feature in molecules with antioxidant properties.

Synthesis Analysis

The synthesis of related 2,3-dihydrobenzo[1,4]dioxine derivatives has been reported using a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols. This method involves the use of PdI2 and KI in N,N-dimethylacetamide (DMA) as the solvent at elevated temperatures and pressures. The reaction is stereoselective, favoring the formation of Z isomers, and the configuration of the double bond in the major stereoisomers has been confirmed by X-ray diffraction analysis .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction analysis, which provides an unambiguous assignment of the compound's configuration. This technique is crucial for confirming the stereochemistry of complex molecules, which can significantly influence their biological activity .

Chemical Reactions Analysis

While the specific chemical reactions of 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea are not detailed in the provided papers, the synthesis of similar compounds suggests that they may undergo reactions typical of carbamoyl and hydroxyphenyl groups. These could include further oxidation, conjugation, or substitution reactions that modify the molecule's biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate solubility in organic solvents due to the presence of the dioxin and pyrrolidine rings. The urea moiety could facilitate hydrogen bonding, potentially increasing solubility in polar solvents. The compound's antioxidant activity could be inferred from the presence of the hydroxyphenyl group, as similar structures have shown significant antioxidant activity, sometimes exceeding that of known antioxidants like ascorbic acid .

Scientific Research Applications

Synthesis and Chemical Properties

Research into the chemical synthesis and properties of compounds related to 3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea focuses on the development of novel compounds with potential applications in various fields. For instance, the study of novel 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives reveals their synthesis, in vitro antioxidant activity, and physicochemical properties, highlighting the potential of such compounds in pharmacology and material science due to their significant antioxidant activities and detailed characterization (H. Yüksek et al., 2015).

Antioxidant and Antimicrobial Activities

Several studies have been conducted on derivatives similar in structure or synthesis pathways, demonstrating antioxidant and antimicrobial activities. For instance, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showcased not only the process of creating these compounds but also their potential as potent antioxidants, with some showing higher antioxidant activity than ascorbic acid, suggesting their applicability in combating oxidative stress-related diseases (I. Tumosienė et al., 2019).

Catalytic and Synthetic Applications

The role of similar compounds in catalytic processes and synthetic chemistry is highlighted by the development of new syntheses pathways. For example, a new synthesis method for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization offers insights into the efficiency and selectivity of such processes, which can be crucial for developing pharmaceuticals and advanced materials (B. Gabriele et al., 2006).

Enzymatic Studies and Biological Interactions

The investigation into the oxidation of 2,3-dihydroxybenzoate by extracts of Pseudomonas fluorescens provides a basis for understanding the enzymatic interactions and potential applications of similar compounds in bioremediation or as models for studying enzymatic pathways (D. W. Ribbons & P. J. Senior, 1970).

Advanced Material Development

Furthermore, the exploration of novel benzoxazine monomers containing arylpropargyl ether for the synthesis of highly thermally stable polybenzoxazines underscores the significance of such compounds in the development of advanced materials with enhanced performance characteristics, including thermal stability and mechanical properties (T. Agag & T. Takeichi, 2001).

properties

IUPAC Name |

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)-1-propan-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5/c1-12(2)20(5-6-22)18(24)19-13-9-17(23)21(11-13)14-3-4-15-16(10-14)26-8-7-25-15/h3-4,10,12-13,22H,5-9,11H2,1-2H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGHVILATYQMLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCO)C(=O)NC1CC(=O)N(C1)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

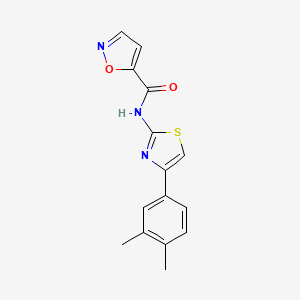

![4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2530483.png)

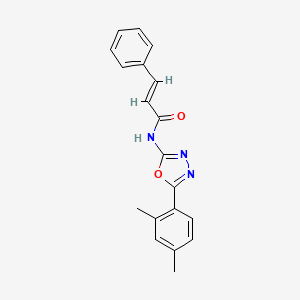

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide](/img/structure/B2530486.png)

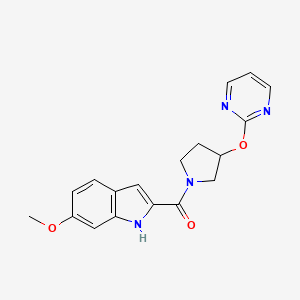

![8-(4-fluorobenzoyl)-6-[(3-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2530489.png)

![N-[(4-Chlorophenyl)methyl]-N-Boc-glycine](/img/structure/B2530504.png)

![N-(3,4-dichlorophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2530505.png)